molecular formula C11H16FN3O2 B7631864 Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate

Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate

Cat. No. B7631864
M. Wt: 241.26 g/mol
InChI Key: XDMNXESOFIPVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate, also known as MFAH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MFAH is a derivative of pyrimidine and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides. This compound has also been shown to interact with nucleic acids, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth of bacteria, including Escherichia coli and Staphylococcus aureus. In addition, this compound has been shown to interact with nucleic acids, which may have implications for its potential use as a probe in biochemistry.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate in lab experiments is its high purity and high yield. This compound has also been shown to exhibit antitumor activity in various cancer cell lines, which makes it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity, which may require careful handling and disposal.

Future Directions

There are several future directions for research on Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate. One direction is to further investigate its mechanism of action and its potential use as a therapeutic agent for cancer. Another direction is to explore its potential use as a probe for studying protein-nucleic acid interactions. Additionally, this compound could be used as a building block for the synthesis of novel materials with potential applications in drug delivery and tissue engineering.

Synthesis Methods

Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate can be synthesized using several methods, including the reaction of 5-fluoropyrimidine-2-amine with 6-bromohexanoic acid, followed by esterification with methanol. Another method involves the reaction of 5-fluoropyrimidine-2-amine with 6-chlorohexanoic acid, followed by esterification with methanol. These methods have been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate has been studied for its potential applications in various fields, including pharmacology, biochemistry, and biotechnology. In pharmacology, this compound has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. In biochemistry, this compound has been used as a probe to study the interaction between proteins and nucleic acids. In biotechnology, this compound has been used as a building block for the synthesis of novel materials with potential applications in drug delivery and tissue engineering.

properties

IUPAC Name

methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O2/c1-17-10(16)5-3-2-4-6-13-11-14-7-9(12)8-15-11/h7-8H,2-6H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMNXESOFIPVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCNC1=NC=C(C=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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